molecular formula C21H17N3OS B2397572 1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 895801-18-0

1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B2397572
CAS No.: 895801-18-0
M. Wt: 359.45
InChI Key: DDYBCYLPQYQWFR-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound that features an indoline moiety, an imidazo[2,1-b]thiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, the indoline ring can be synthesized through cyclization reactions.

    Construction of the Imidazo[2,1-b]thiazole Ring: This can be achieved by reacting thioamides with α-haloketones under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the indoline and imidazo[2,1-b]thiazole intermediates through a condensation reaction, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Indolin-1-yl)-2-(imidazo[2,1-b]thiazol-3-yl)ethanone: Lacks the phenyl group, which might affect its chemical properties and applications.

    1-(Indolin-1-yl)-2-(6-phenylimidazo[1,2-a]pyridine-3-yl)ethanone: Similar structure but with a pyridine ring instead of thiazole, potentially altering its biological activity.

Uniqueness

1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the indoline, imidazo[2,1-b]thiazole, and phenyl groups allows for diverse interactions and applications.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-20(23-11-10-16-8-4-5-9-19(16)23)12-17-14-26-21-22-18(13-24(17)21)15-6-2-1-3-7-15/h1-9,13-14H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYBCYLPQYQWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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